molecular formula C20H20N6O3 B11327646 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide

Cat. No.: B11327646
M. Wt: 392.4 g/mol
InChI Key: PJZHBWFLXWZZSV-UHFFFAOYSA-N
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Description

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide is a complex organic compound with a molecular formula of C21H24N6O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with 4-aminophenylamine to form an intermediate, which is then reacted with 6-(dimethylamino)-2-methylpyrimidin-4-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification steps are also crucial in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a dimethylamino-pyrimidinyl group.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C20H20N6O3/c1-13-21-18(12-19(22-13)25(2)3)23-15-6-8-16(9-7-15)24-20(27)14-4-10-17(11-5-14)26(28)29/h4-12H,1-3H3,(H,24,27)(H,21,22,23)

InChI Key

PJZHBWFLXWZZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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